5-HT1A Receptor Affinity: >4,000-Fold Loss vs. Parent Amine mCPP
N-acetylation of mCPP to yield 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one results in a profound loss of binding affinity at the rat 5-HT1A receptor. The target compound exhibits a Ki of 100,000 nM (pKi = 4.0) [1], whereas the parent amine mCPP (1-(3-chlorophenyl)piperazine) displays a Ki of 18.9–23 nM at the same receptor under comparable radioligand displacement conditions using [3H]-8-OH-DPAT in rat cerebral cortical synaptosomes or brain hippocampal membranes [2]. This represents an approximately 4,300–5,300-fold reduction in affinity.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 100,000 nM (pKi = 4.0) |
| Comparator Or Baseline | mCPP (1-(3-chlorophenyl)piperazine): Ki = 18.9 nM (Raffa et al., 1992) to 23 nM (BindingDB BDBM50001915) |
| Quantified Difference | ~4,348-fold to ~5,291-fold lower affinity for target compound |
| Conditions | Rat 5-HT1A receptor; radioligand: [3H]-8-OH-DPAT; rat cerebral cortical synaptosomes (mCPP) and rat brain hippocampus (target compound) |
Why This Matters
A researcher requiring a 5-HT1A-active serotonergic probe must select mCPP, not its N-acetyl derivative; conversely, the target compound can serve as a negative control lacking serotonergic activity at 5-HT1A.
- [1] BindingDB, Entry BDBM50005128 (CHEMBL27099). Ki: 1.00E+5 nM at rat 5-HT1A; [3H]-8-OH-DPAT displacement in rat brain hippocampus. Biased Signaling Atlas: pKi = 4.0. View Source
- [2] Raffa RB, Shank RP, Vaught JL. Psychopharmacology (Berl). 1992;107(4):548-52. PMID: 1387963. Ki (mCPP) = 18.9 nM at rat 5-HT1A. BindingDB BDBM50001915: Ki (mCPP) = 23 nM at 5-HT1A. View Source
